molecular formula C11H9NO3 B3031550 2-Methoxy-1-nitronaphthalene CAS No. 4900-66-7

2-Methoxy-1-nitronaphthalene

Cat. No.: B3031550
CAS No.: 4900-66-7
M. Wt: 203.19 g/mol
InChI Key: XDNSKIDXVJNJFO-UHFFFAOYSA-N
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Description

2-Methoxy-1-nitronaphthalene is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the first position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-1-nitronaphthalene can be synthesized through the nitration of 2-methoxynaphthalene. One common method involves the use of bismuth nitrate pentahydrate as a nitrating agent in the presence of silica gel and dichloromethane (CH2Cl2). The reaction mixture is refluxed for several hours, followed by filtration and purification .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Naphthalenes: Substitution reactions produce various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-1-nitronaphthalene has several applications in scientific research:

Comparison with Similar Compounds

    1-Methoxy-2-nitronaphthalene: Similar structure but with different positioning of the methoxy and nitro groups.

    2-Methoxy-3-nitronaphthalene: Another isomer with the nitro group at the third position.

    2-Methoxy-1-nitrobenzene: A simpler aromatic compound with a single benzene ring.

Uniqueness: 2-Methoxy-1-nitronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

2-methoxy-1-nitronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNSKIDXVJNJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197664
Record name 2-Methoxy-1-nitronaphthalene
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Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4900-66-7
Record name 2-Methoxy-1-nitronaphthalene
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Record name 2-Methoxy-1-nitronaphthalene
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Record name 4900-66-7
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Record name 2-Methoxy-1-nitronaphthalene
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Record name 2-methoxy-1-nitronaphthalene
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Synthesis routes and methods

Procedure details

100 g (0.63 mol) of 2-methoxynaphthalene were dissolved in 1.2 l of acetic acid and, at 10° C., 100 ml of 65% strength nitric acid were slowly added dropwise. The mixture was stirred at 10° C. for a further 2 h. The precipitate was then filtered off with suction to yield 72.5 g (57%). Melting point 129°-130° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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